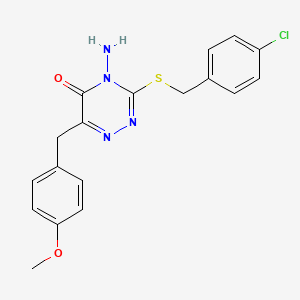

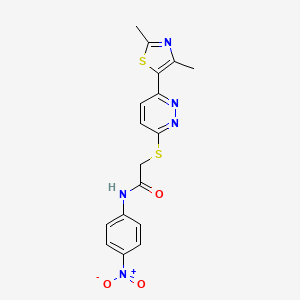

4-Fluorobenzyl 5-phenyl-2-pyrimidinyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure of “4-Fluorobenzyl 5-phenyl-2-pyrimidinyl sulfide” is not provided in the sources retrieved .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, and density. For “4-Fluorobenzyl 5-phenyl-2-pyrimidinyl sulfide”, the melting point is 59 °C, and the predicted boiling point is 319.8±25.0 °C. The predicted density is 1.17±0.1 g/cm3 .Applications De Recherche Scientifique

Quantum Mechanical Studies for Light Harvesting Properties : A study by Mary et al. (2019) investigated aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including 2-(4-fluorobenzyl)-5-(2,4-dinitrophenylsulfonamido)benzoxazole, for their light harvesting properties. These compounds have potential applications in designing new dye-sensitized solar cells (DSSCs) due to their notable light harvesting efficiency (Mary et al., 2019).

Anticancer Agents : Hosamani et al. (2015) synthesized fluorinated coumarin–pyrimidine hybrids, which showed significant anticancer activity against human cancer cell lines. This research highlights the potential of these compounds as therapeutic agents in cancer treatment (Hosamani et al., 2015).

Corrosion Inhibitors : Abdallah et al. (2018) synthesized new pyridopyrimidinones derivatives, which were evaluated as corrosion inhibitors for carbon steel in sulfamic acid solutions. This study indicates the utility of such compounds in industrial applications to prevent corrosion (Abdallah et al., 2018).

Larvicidal Activity : Gorle et al. (2016) prepared a series of fluorine-substituted pyrimidine derivatives and evaluated them for larvicidal activity. Some of these compounds exhibited significant activity, suggesting their potential use in pest control (Gorle et al., 2016).

Sulfur Inversion in Complexes : A study by Tresoldi et al. (2002) focused on the sulfur inversion in Ru(dps)2 or Ru(dprs)2 core complexes, where dps is di-2-pyridyl sulfide and dprs is di-2-pyrimidinyl sulfide. This research contributes to the understanding of the chemical behavior of sulfur in such complexes (Tresoldi et al., 2002).

Synthesis of Transparent Polyimides : Tapaswi et al. (2015) synthesized transparent polyimides derived from thiophenyl-substituted benzidines, demonstrating the application of such compounds in creating materials with specific optical properties (Tapaswi et al., 2015).

Fluorination of Aliphatic Aldehydes : Li et al. (2014) conducted a study on the oxidative enantioselective α-fluorination of aliphatic aldehydes, which is a significant process in organic synthesis (Li et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2S/c18-16-8-6-13(7-9-16)12-21-17-19-10-15(11-20-17)14-4-2-1-3-5-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAFCWHEQPLZHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzyl 5-phenyl-2-pyrimidinyl sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{(2E)-3-[4-(methylethyl)phenyl]prop-2-enoyl}phenyl 4-methylbenzoate](/img/structure/B2956736.png)

![7-(3,5-dimethylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2956737.png)

![3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2956745.png)

![4-Methoxy-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2956749.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2956750.png)

![(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2956754.png)